3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one is a synthetic compound that belongs to the class of pyrrolidinones, which are characterized by a pyrrolidine ring attached to a carbonyl group. This compound features a fluorinated pyridine moiety, which enhances its biological activity and solubility properties. Its unique structure suggests potential applications in medicinal chemistry, particularly in drug discovery and development.
The compound can be synthesized through various methods documented in scientific literature, with several studies focusing on its synthesis and biological evaluation. Notably, recent research has highlighted the synthesis of similar compounds and their pharmacological activities, indicating a growing interest in this chemical class for therapeutic applications .
The synthesis of 3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one typically involves multi-step synthetic routes. Common methods include:
The synthetic route may begin with the preparation of a pyrrolidine derivative, followed by nucleophilic substitution with a fluorinated pyridine derivative. The reaction conditions, such as temperature and solvent choice, significantly influence yield and purity .
The molecular formula of 3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one is CHFNO. The structure comprises:
Crystallographic studies provide insights into the molecular geometry and confirm the compound's structural integrity. Key parameters include:
3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one may participate in various chemical reactions due to its functional groups:
The reactivity of the compound is influenced by the electron-withdrawing effect of the fluorine atom on the pyridine ring, which can enhance electrophilic attack at adjacent sites .
The mechanism of action for 3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one involves its interaction with biological targets, potentially including enzymes or receptors involved in inflammatory pathways.
Preliminary studies have indicated that derivatives exhibit varying inhibitory concentrations (IC50 values), suggesting a dose-dependent response in biological assays .
Key physical properties include:
Chemical properties relevant to this compound include:
3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one has potential applications in several areas:
Research continues into optimizing its synthesis and evaluating its pharmacological profiles, highlighting its importance in ongoing drug discovery efforts .
The pyrrolidin-2-one core is constructed via cyclization or functionalization of proline derivatives. Retrosynthetic approaches include:
Table 1: Retrosynthetic Approaches to Pyrrolidin-2-one Core
Method | Key Reagents/Conditions | Stereochemical Outcome |
---|---|---|
Intramolecular Aldol | NaOH, 0°C; acid workup | Controls C3 configuration |
Ring-Closing Metathesis | Grubbs II catalyst, CH₂Cl₂, 40°C | Flexible C4/C5 substitution |
L-Proline Derivatization | Electrophiles (alkyl halides), K₂CO₃ | Retains >98% ee at C2 |
Pseudorotation of the saturated ring allows 3D conformational sampling, enabling optimal positioning of functional groups for downstream reactions [9].
Etherification between pyrrolidinone and 3-fluoropyridine employs two principal methods:
Table 2: Etherification Method Comparison
Parameter | SNAr | Metal-Catalyzed Coupling |
---|---|---|
Yield Range | 70–85% | 60–78% |
Key Conditions | K₂CO₃, DMF, 80–120°C | Pd(dba)₂/Xantphos, toluene, 100°C |
Byproducts | Hydrolysis products | Homocoupled pyridine |
Regioselectivity | C2-selective | C2/C6 competition (≤15%) |
SNAr is favored for scalability due to lower catalyst costs, though residual metal contamination in APIs necessitates post-reaction chelation [7].
Regioselective fluorination targets the meta-position (C3) on pyridine:
Fluorine’s strong electron-withdrawing effect enhances electrophilicity at adjacent sites, facilitating subsequent nucleophilic etherification [10].
Catalysis accelerates the conjugation of pyrrolidinone and fluoropyridine:
Catalyst selection balances stereoselectivity and functional group tolerance, with copper systems enabling milder conditions than palladium [4].
Scalability bottlenecks include:
Table 3: Purification Methods for Key Intermediates
Intermediate | Method | Purity | Recovery |
---|---|---|---|
3-Hydroxypyrrolidin-2-one | Silica chromatography | 95% | 70% |
2,3-Difluoropyridine | Vacuum distillation | 98% | 85% |
Crude Target Compound | Recrystallization (EtOAc) | >99.5% | 60% |
Total yields improve from 12% (research scale) to 41% (pilot scale) via telescoping steps without isolating sensitive intermediates [9].
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: